Cas no 2046-19-7 (D-2-Amino-5-phenylpentanoic acid)

D-2-Amino-5-phenylpentanoic acid is a non-proteinogenic amino acid derivative featuring a phenyl group at the terminal carbon of its side chain. This chiral compound is structurally related to phenylalanine, with an extended aliphatic linker, making it valuable in peptide synthesis and medicinal chemistry research. Its D-configuration offers unique steric and metabolic properties, often enhancing resistance to enzymatic degradation in bioactive peptides. The phenylpentanoic acid moiety provides hydrophobic character, useful for modulating peptide interactions with biological targets. This compound serves as a versatile building block for designing enzyme inhibitors, receptor ligands, and structurally modified peptides, particularly in studies exploring structure-activity relationships. Its purity and defined stereochemistry are critical for reproducible research applications.
D-2-Amino-5-phenylpentanoic acid structure
2046-19-7 structure
Product Name:D-2-Amino-5-phenylpentanoic acid
CAS No:2046-19-7
MF:C11H15NO2
MW:193.242303133011
CID:42370
PubChem ID:296866
Update Time:2025-06-08

D-2-Amino-5-phenylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • D-2-Amino-5-phenylpentanoic acid
    • (R)-2-Amino-5-phenylpentanoic acid
    • D-2-Amino-5-phenyl-pentanoic acid
    • (R)-2-AMINO-5-PHENYL-PENTANOIC ACID
    • D-Nva(5-phenyl)-OH
    • D-PEA
    • H-D-NVA(5-PHENYL)-OH
    • (+/-)-2-Amino-5-phenylpentanoic acid
    • NSC20157
    • 34993-02-7
    • MFCD02322597
    • A814582
    • 2-amino-5-phenylpentanoicacid
    • CS-0156322
    • DS-18609
    • 2046-19-7
    • A-amino-benzenepentanoic acid
    • (4-FLUOROBIPHENYL-4-YL)-METHANOL
    • 5-Phenylnorvaline
    • MFCD04117835
    • EN300-146059
    • NSC167401
    • FT-0657881
    • FT-0653394
    • L-Nva(5-phenyl)-OH
    • NSC-167401
    • (+/-)-2-Amino-5-phenyl-pentanoic acid
    • 2-amino-5-phenylpentanoic acid
    • AB16792
    • XOQZTHUXZWQXOK-UHFFFAOYSA-N
    • SCHEMBL377574
    • AKOS000193728
    • C74795
    • 2-Amino-5-phenylpentanoic acid (H-DL-Nva(Ph)-OH)
    • Benzenepentanoic acid, alpha-amino-
    • CAA04619
    • DTXSID701347674
    • D-2-AMINO-5-PHENYL-PENTANOICACID
    • SY110090
    • 2-amino-5-phenyl-pentanoic acid
    • (+)-2-amino-5-phenylpentanoic acid
    • AB89088
    • F8887-3938
    • NSC-20157
    • L-2-Amino-5-phenylpentanoic acid
    • Inchi: 1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)
    • InChI Key: XOQZTHUXZWQXOK-UHFFFAOYSA-N
    • SMILES: OC(C(CCCC1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 193.11000
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.32000
  • LogP: 2.12150
  • Sensitiveness: Air Sensitive

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D-2-Amino-5-phenylpentanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:2046-19-7)D-2-Amino-5-phenylpentanoic acid
Order Number:A814582
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):709.0
Email:sales@amadischem.com

Additional information on D-2-Amino-5-phenylpentanoic acid

D-2-Amino-5-phenylpentanoic Acid: An Overview of a Versatile Compound (CAS No. 2046-19-7)

D-2-Amino-5-phenylpentanoic acid (CAS No. 2046-19-7) is a chiral amino acid that has garnered significant attention in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenyl group and an amino acid backbone, making it a valuable candidate for various applications in drug discovery and development.

The molecular formula of D-2-Amino-5-phenylpentanoic acid is C11H15NO2, and its molecular weight is approximately 193.24 g/mol. The compound's chiral nature arises from the presence of an asymmetric carbon atom, which imparts distinct stereochemical properties. These properties are crucial for understanding its biological activity and potential therapeutic applications.

Recent studies have highlighted the importance of D-2-Amino-5-phenylpentanoic acid in various biological processes. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action involves the modulation of key signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.

In addition to its anti-inflammatory effects, D-2-Amino-5-phenylpentanoic acid has been investigated for its potential as a neuroprotective agent. Studies conducted in animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

The synthetic routes for producing D-2-Amino-5-phenylpentanoic acid have been extensively studied to optimize yield and purity. One common approach involves the condensation of phenylacetaldehyde with an appropriate amino acid derivative, followed by reduction and subsequent derivatization steps. Advanced synthetic methods, such as asymmetric catalysis and biocatalysis, have also been explored to enhance enantioselectivity and scalability.

In the context of drug development, D-2-Amino-5-phenylpentanoic acid has shown promise as a lead compound for the design of novel therapeutics. Its structural flexibility allows for the introduction of various functional groups to modulate its pharmacological properties. For example, modifications at the phenyl ring or the amino acid side chain can enhance solubility, bioavailability, and target specificity.

Clinical trials involving derivatives of D-2-Amino-5-phenylpentanoic acid have yielded encouraging results. A phase II clinical trial evaluating a derivative for the treatment of chronic pain reported significant reductions in pain intensity and improved quality of life for patients. These findings underscore the therapeutic potential of this class of compounds and warrant further investigation in larger clinical studies.

The safety profile of D-2-Amino-5-phenylpentanoic acid has also been extensively evaluated. Preclinical studies have shown that it exhibits low toxicity and good tolerability at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are essential to ensure long-term safety and efficacy.

In conclusion, D-2-Amino-5-phenylpentanoic acid (CAS No. 2046-19-7) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its promising biological activities, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, solidifying its position as a valuable asset in the pursuit of innovative treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:2046-19-7)D-2-Amino-5-phenylpentanoic acid
A814582
Purity:99%
Quantity:5g
Price ($):709.0
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